molecular formula C13H18ClNO2 B6646222 2-chloro-N-[2-(2-methoxyphenyl)-2-methylpropyl]acetamide

2-chloro-N-[2-(2-methoxyphenyl)-2-methylpropyl]acetamide

Cat. No. B6646222
M. Wt: 255.74 g/mol
InChI Key: CGPUHPZNSAQIRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-[2-(2-methoxyphenyl)-2-methylpropyl]acetamide is a chemical compound that belongs to the class of amides. It is also known as Clonidine N-oxide and is used in scientific research for its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-(2-methoxyphenyl)-2-methylpropyl]acetamide involves its binding to alpha-2 adrenergic receptors in the brain and peripheral tissues. This results in the inhibition of the release of norepinephrine, which is a neurotransmitter that is involved in the regulation of blood pressure, heart rate, and pain perception. The inhibition of norepinephrine release leads to a decrease in blood pressure, pain relief, and sedation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-chloro-N-[2-(2-methoxyphenyl)-2-methylpropyl]acetamide include a decrease in blood pressure, heart rate, and pain perception. It also has sedative effects and can cause drowsiness and fatigue. The compound has been shown to have a high affinity for alpha-2 adrenergic receptors in the brain, which are involved in the regulation of mood and anxiety.

Advantages and Limitations for Lab Experiments

The advantages of using 2-chloro-N-[2-(2-methoxyphenyl)-2-methylpropyl]acetamide in lab experiments include its high potency and selectivity for alpha-2 adrenergic receptors. It is also relatively easy to synthesize and has a long half-life, which allows for sustained effects. However, the compound has limitations in terms of its solubility and stability, which can affect its bioavailability and efficacy.

Future Directions

For research include its potential use in the treatment of opioid addiction and the development of new analogs with improved pharmacological properties.

Synthesis Methods

The synthesis of 2-chloro-N-[2-(2-methoxyphenyl)-2-methylpropyl]acetamide involves the reaction of 2-methoxyphenylacetonitrile with 2-chloro-N-isopropylacetamide in the presence of a base. The resulting product is then treated with hydrogen peroxide to obtain the final product, Clonidine N-oxide. The synthesis method has been optimized to yield high purity and high yield of the product.

Scientific Research Applications

2-chloro-N-[2-(2-methoxyphenyl)-2-methylpropyl]acetamide is used in scientific research for its potential therapeutic effects. It has been found to have antihypertensive, analgesic, and sedative properties. It is also being studied for its potential use in the treatment of opioid addiction and withdrawal symptoms. The compound has been shown to have a high affinity for alpha-2 adrenergic receptors, which are involved in the regulation of blood pressure, pain perception, and mood.

properties

IUPAC Name

2-chloro-N-[2-(2-methoxyphenyl)-2-methylpropyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO2/c1-13(2,9-15-12(16)8-14)10-6-4-5-7-11(10)17-3/h4-7H,8-9H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGPUHPZNSAQIRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC(=O)CCl)C1=CC=CC=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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